molecular formula C27H28FN5O2 B2514098 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326825-11-9

5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2514098
CAS RN: 1326825-11-9
M. Wt: 473.552
InChI Key: VVSDEDQYYVJQDX-UHFFFAOYSA-N
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Description

5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C27H28FN5O2 and its molecular weight is 473.552. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Biofilm Inhibition Properties

One of the prominent applications of compounds structurally related to 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in the field of antibacterial and biofilm inhibition. For instance, bis(pyrazole-benzofuran) hybrids with piperazine linkers, like 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, have demonstrated strong inhibitory effects on various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have shown better efficacy in biofilm inhibition compared to reference drugs like Ciprofloxacin, indicating their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Molecular Structure and Interaction Analysis

Another vital area of application is the investigation of molecular structures and interactions. For instance, s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized and analyzed. Studies involving X-ray crystallography combined with Hirshfeld and DFT calculations have provided insights into the intermolecular interactions controlling molecular packing. Such studies are instrumental in understanding the structural basis of the biological activity and designing more effective compounds (Shawish et al., 2021).

Antitumor and Anticancer Potential

Compounds with structures similar to 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one have shown promising results in the field of cancer research. Novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds were synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Some of these compounds showed potent antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice, indicating their potential as antitumor agents (Naito et al., 2005).

properties

IUPAC Name

5-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN5O2/c1-19-4-3-5-24(20(19)2)30-12-14-31(15-13-30)26(34)10-11-32-16-17-33-25(27(32)35)18-23(29-33)21-6-8-22(28)9-7-21/h3-9,16-17,23,25,29H,10-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZMIABWCVFIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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